Cas no 2680690-12-2 (benzyl N-(3-chloro-2-methylpropyl)carbamate)

Benzyl N-(3-chloro-2-methylpropyl)carbamate is a carbamate derivative with applications in organic synthesis and pharmaceutical intermediates. Its structure features a chloro-substituted methylpropyl group, enhancing reactivity in nucleophilic substitution and coupling reactions. The benzyloxycarbonyl (Cbz) protecting group offers selective deprotection under mild conditions, making it valuable in peptide synthesis. The compound's stability and well-defined reactivity profile facilitate controlled functionalization, while its chloro moiety provides a handle for further derivatization. Suitable for use in controlled environments, it is typically handled under inert conditions to preserve integrity. This compound is of interest in medicinal chemistry for scaffold modification and prodrug development.
benzyl N-(3-chloro-2-methylpropyl)carbamate structure
2680690-12-2 structure
Product Name:benzyl N-(3-chloro-2-methylpropyl)carbamate
CAS No:2680690-12-2
MF:C12H16ClNO2
MW:241.713942527771
CID:6376888
PubChem ID:165934548
Update Time:2025-11-01

benzyl N-(3-chloro-2-methylpropyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • EN300-7123860
    • 2680690-12-2
    • benzyl N-(3-chloro-2-methylpropyl)carbamate
    • Inchi: 1S/C12H16ClNO2/c1-10(7-13)8-14-12(15)16-9-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H,14,15)
    • InChI Key: CNBVXZMAGMATLO-UHFFFAOYSA-N
    • SMILES: ClCC(C)CNC(=O)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 241.0869564g/mol
  • Monoisotopic Mass: 241.0869564g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 6
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 38.3Ų

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Additional information on benzyl N-(3-chloro-2-methylpropyl)carbamate

Professional Introduction to Benzyl N-(3-chloro-2-methylpropyl)carbamate (CAS No. 2680690-12-2)

Benzyl N-(3-chloro-2-methylpropyl)carbamate, with the chemical formula C11H14ClNO, is a compound that has garnered significant attention in the field of pharmaceutical chemistry and agrochemical research. This compound, identified by its CAS number 2680690-12-2, is a derivative of carbamate and features a benzyl group attached to a carbamate moiety, which is further linked to a 3-chloro-2-methylpropyl group. The unique structural features of this molecule make it a subject of interest for various applications, particularly in the development of novel active ingredients for pesticides and potential pharmaceutical intermediates.

The synthesis of Benzyl N-(3-chloro-2-methylpropyl)carbamate involves a series of well-established organic reactions, including nucleophilic substitution and condensation reactions. The presence of the chloro substituent in the 3-chloro-2-methylpropyl group enhances the reactivity of the molecule, making it a versatile building block for further chemical modifications. In recent years, there has been growing interest in exploring the reactivity and functionalization potential of such carbamate derivatives, which has led to several innovative synthetic strategies being developed.

One of the most compelling aspects of Benzyl N-(3-chloro-2-methylpropyl)carbamate is its potential application in the agrochemical industry. Carbamate-based compounds are widely recognized for their efficacy as insecticides and herbicides. The structural motif of this compound, particularly the combination of the benzyl group and the 3-chloro-2-methylpropyl moiety, suggests that it may exhibit potent activity against a range of pests. Recent studies have demonstrated that derivatives of carbamate exhibit significant insecticidal properties by interfering with cholinergic neurotransmission in insects, leading to their paralysis and eventual death.

In addition to its agrochemical applications, Benzyl N-(3-chloro-2-methylpropyl)carbamate has shown promise as a pharmaceutical intermediate. The benzyl carbamate group is a common feature in many pharmaceuticals, where it serves as a protecting group for amino groups or as part of the pharmacophore responsible for biological activity. Researchers have been exploring novel ways to incorporate this moiety into drug candidates, with the aim of developing more effective therapeutics. For instance, studies have indicated that benzyl carbamates can be used to synthesize protease inhibitors, which are crucial in the treatment of various diseases, including HIV and cancer.

The latest advancements in synthetic chemistry have enabled more efficient and scalable methods for producing Benzyl N-(3-chloro-2-methylpropyl)carbamate. These methods often involve catalytic processes that minimize waste and improve yield, aligning with the growing emphasis on green chemistry principles. For example, transition metal-catalyzed cross-coupling reactions have been employed to construct the carbon-carbon bonds in this molecule more efficiently than traditional methods. Such innovations not only enhance the cost-effectiveness of producing this compound but also contribute to sustainable chemical manufacturing practices.

Another area where Benzyl N-(3-chloro-2-methylpropyl)carbamate has found utility is in material science. The unique reactivity of its structure allows it to be incorporated into polymers and other materials as a cross-linking agent or functional group. This has led to the development of novel materials with enhanced properties such as biodegradability and mechanical strength. In particular, researchers have been investigating its use in creating biodegradable plastics that can decompose under natural conditions, reducing environmental impact.

The biological activity of Benzyl N-(3-chloro-2-methylpropyl)carbamate has also been studied extensively. In vitro experiments have revealed that this compound exhibits moderate toxicity towards certain bacterial strains, suggesting its potential as an antimicrobial agent. Furthermore, its interaction with biological targets such as enzymes and receptors has been explored using computational modeling techniques. These studies provide valuable insights into how this molecule might interact with biological systems at a molecular level, which is essential for designing more effective drugs or pesticides.

The regulatory landscape surrounding Benzyl N-(3-chloro-2-methylpropyl)carbamate is another critical consideration for researchers and manufacturers alike. As with any chemical substance intended for use in agriculture or medicine, it must undergo rigorous testing to ensure safety and efficacy before being approved for commercial use. Regulatory agencies such as the Environmental Protection Agency (EPA) and the Food and Drug Administration (FDA) require comprehensive data on its environmental impact and human health risks before granting approval. This ensures that only compounds meeting stringent safety standards are introduced into markets where they could potentially affect human health or ecosystems.

In conclusion, Benzyl N-(3-chloro-2-methylpropyl)carbamate (CAS No. 2680690-12-2) is a multifaceted compound with significant potential across multiple industries including pharmaceuticals, agrochemicals, and material science. Its unique structural features make it an attractive candidate for further research aimed at developing novel applications ranging from pesticides to biodegradable materials. As synthetic methodologies continue to evolve toward greener practices while maintaining high efficiency standards; compounds like this will play an increasingly important role in addressing global challenges related both within healthcare sectors globally alongside sustainable development goals worldwide.

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